N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 5-(furan-3-yl)pyridine and 4-(thiazol-2-yloxy)benzoic acid. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions.
Reduction: Reduction reactions can target the nitro groups if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzamide derivatives or molecules with furan, pyridine, and thiazole rings. Examples could be:
- N-(pyridin-3-ylmethyl)-4-(thiazol-2-yloxy)benzamide
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide
Uniqueness
The uniqueness of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-19(15-1-3-18(4-2-15)26-20-22-6-8-27-20)23-11-14-9-17(12-21-10-14)16-5-7-25-13-16/h1-10,12-13H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCHFLRDDHQPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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